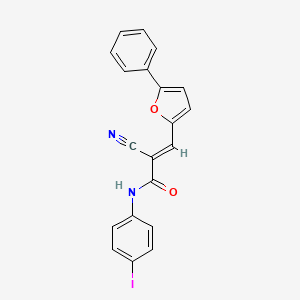

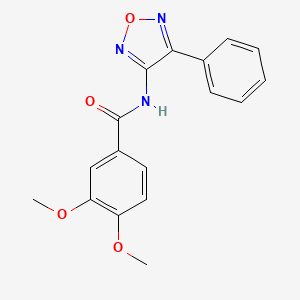

3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

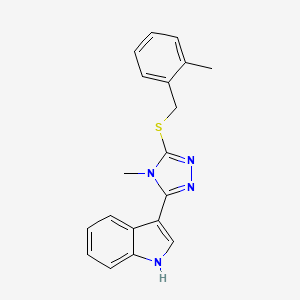

“3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” is a chemical compound with the molecular formula C17H15N3O4. It is a derivative of oxadiazole, a heterocyclic compound that consists of a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the literature. Oxadiazole derivatives are known to exhibit a broad range of chemical and biological properties, which makes them valuable synthons in the development of new drugs .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with structures similar to "3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a series of substituted benzamides showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than reference drugs (Ravinaik et al., 2021).

Antibacterial and Antioxidant Activity

Oxadiazole derivatives have also been explored for their potential in antibacterial and antioxidant applications. A study demonstrated that certain derivatives exhibit good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).

Materials Science

In the field of materials science, aromatic polyamides containing oxadiazole units have been synthesized, showing good thermal stability and solubility in certain solvents. These polymers can be used to cast into thin films with desirable mechanical and optical properties, indicating potential applications in flexible electronic devices (I. Sava et al., 2003).

Organic Light Emitting Diodes (OLEDs)

Research into iridium(III) complexes bearing oxadiazol-substituted amide ligands has shown promising results for use in OLEDs. These complexes exhibit high photoluminescence quantum yields and low efficiency roll-off, making them suitable for green light emission in OLED applications (Fu-Lin Zhang et al., 2016).

Anti-inflammatory Activity

Derivatives of oxadiazole have been synthesized and evaluated for their anti-inflammatory activity, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. This research suggests the potential of these compounds in the development of new anti-inflammatory drugs (N. Puttaswamy et al., 2018).

Electroluminescent Properties

Studies on europium complexes with oxadiazole-functionalized benzamide ligands have revealed efficient red emissions, highlighting their potential for application in red-emitting electroluminescent devices. The optimization of these complexes could lead to advancements in display technologies (Fuli Zhang et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)17(21)18-16-15(19-24-20-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGYUBCFXLQAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)

![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)

![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)

![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)